4-Amino-1-(1-methylcyclobutyl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-(1-methylcyclobutyl)butan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(4-2-5-9)7-8(11)3-6-10/h2-7,10H2,1H3 |
InChI Key |
VNDNGCJUIATKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1 1 Methylcyclobutyl Butan 2 One and Analogues
Retrosynthetic Strategies for the Butanone Core
Retrosynthetic analysis of the 4-aminobutan-2-one (B1611400) core provides a logical framework for devising synthetic routes. The primary disconnections involve the carbon-carbon bond forming the butanone backbone and the carbon-nitrogen bond of the amino group.
Approaches to 4-Carbon Ketone Backbone Formation
The formation of a functionalized four-carbon ketone backbone is a fundamental step. Several classical and modern organic reactions can be employed to construct this motif. One common approach involves the use of acetoacetic ester synthesis or its modern variations. For instance, the alkylation of the enolate of ethyl acetoacetate (B1235776) with a suitable two-carbon electrophile containing a masked amino group, followed by decarboxylation, can yield the desired butanone skeleton.
Another strategy involves the use of organometallic reagents. For example, the reaction of an organocadmium or organocuprate reagent derived from a protected 2-aminoethyl halide with acetyl chloride would directly furnish the 4-aminobutan-2-one backbone. The choice of the protecting group for the amine is crucial to ensure compatibility with the organometallic reagent.
More contemporary methods might involve transition-metal-catalyzed cross-coupling reactions. For instance, a Negishi or Suzuki coupling of an organozinc or organoboron reagent derived from a protected 3-aminopropene with an acetyl equivalent could be envisioned, followed by selective reduction of the double bond.
| Strategy | Key Reaction | Starting Materials | Advantages |
| Acetoacetic Ester Synthesis | Alkylation and Decarboxylation | Ethyl acetoacetate, protected 2-haloethylamine | Well-established, readily available starting materials |
| Organometallic Acylation | Nucleophilic Acyl Substitution | Organocadmium/cuprate (B13416276) of protected 2-aminoethyl halide, acetyl chloride | Direct formation of the ketone |
| Cross-Coupling Reaction | Negishi/Suzuki Coupling | Protected 3-aminopropenylzinc/boronic ester, acetyl equivalent | Mild reaction conditions, high functional group tolerance |
Selective Introduction of the Amino Functionality
Reductive Amination: A prevalent method for amine synthesis is the reductive amination of a corresponding carbonyl compound. In this case, 4-oxobutanal or a protected equivalent could be subjected to reductive amination with ammonia (B1221849) or a protected amine source. A variety of reducing agents can be employed, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.
Nucleophilic Substitution: The amino group can also be introduced via nucleophilic substitution on a substrate with a suitable leaving group at the C4 position. For example, 4-halobutan-2-one can react with ammonia or a protected amine equivalent, such as phthalimide (B116566) (Gabriel synthesis) or sodium azide (B81097) followed by reduction. The use of a protected ketone, such as a ketal, might be necessary to avoid side reactions.
From Carboxylic Acid Derivatives: Another approach starts from a succinic acid derivative. For instance, the mono-amide of succinic acid can be reduced to the corresponding amino alcohol, which is then selectively oxidized to the ketone. Alternatively, a Curtius, Hofmann, or Lossen rearrangement of a succinic acid derivative could be employed to install the amino group.
| Method | Key Transformation | Precursor | Key Reagents |
| Reductive Amination | Imine/Enamine Reduction | 4-Oxobutanal derivative | NH3, NaBH3CN or H2/Catalyst |
| Nucleophilic Substitution | SN2 Reaction | 4-Halobutan-2-one | Phthalimide/hydrazine or NaN3/H2/Pd |
| Rearrangement | Curtius/Hofmann/Lossen | Succinic acid derivative | DPPA/heat or Br2/NaOH or Ac2O/heat |
Construction of the 1-Methylcyclobutyl System
The 1-methylcyclobutyl moiety represents a significant synthetic challenge due to the inherent ring strain of the cyclobutane (B1203170) system and the presence of a quaternary stereocenter.
Strain-Release Strategies in Cyclobutane Synthesis
Strain-release driven reactions are powerful methods for the construction of cyclobutane rings. These strategies often utilize highly strained precursors, such as bicyclo[1.1.0]butanes, which can undergo ring-opening reactions with various reagents to afford functionalized cyclobutanes. For instance, the reaction of a 1-methylbicyclo[1.1.0]butane derivative with a suitable nucleophile could lead to the formation of a 1-methylcyclobutane with the desired functionality for subsequent coupling.
Another approach involves the ring expansion of cyclopropylmethyl systems. For example, a cyclopropylmethyl halide can undergo solvolysis or reaction with a Lewis acid to generate a cyclobutyl cation, which can then be trapped by a nucleophile. The presence of the methyl group on the cyclopropane (B1198618) ring would direct the rearrangement to form the desired 1-methylcyclobutyl system.
Stereocontrolled Cyclobutane Ring Formation
The stereocontrolled synthesis of the 1-methylcyclobutyl moiety is crucial, especially for pharmaceutical applications where a single enantiomer is often required. Asymmetric [2+2] cycloadditions are a prominent method for constructing chiral cyclobutanes. The reaction of a ketene (B1206846) with an appropriately substituted alkene, catalyzed by a chiral Lewis acid, can provide enantioenriched cyclobutanones. These can then be further elaborated to introduce the methyl group and other necessary functionalities.
Recent advances have also demonstrated the synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines, which could serve as valuable precursors. digitellinc.com These methods often rely on conformationally restricted starting materials and diastereoselective reactions to control the stereochemistry. The relative configuration of substituents on the cyclobutane ring can often be confirmed by Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy. digitellinc.com
| Strategy | Key Reaction | Precursor | Stereocontrol |
| [2+2] Cycloaddition | Ketene-alkene cycloaddition | Substituted alkene, ketene | Chiral Lewis acid catalyst |
| Diastereoselective functionalization | Functionalization of a prochiral cyclobutane | Prochiral cyclobutanone (B123998) | Chiral auxiliary or catalyst |
| From chiral pool | Derivatization of a chiral starting material | Chiral natural product | Inherent chirality of starting material |
Convergent Assembly Strategies for the Compound
A convergent synthesis, where the 1-methylcyclobutyl fragment and the 4-aminobutan-2-one synthon are prepared separately and then coupled, is often more efficient for complex molecules.
One plausible convergent strategy involves the alkylation of a preformed enolate . The enolate of a protected 4-aminobutan-2-one could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with a 1-methylcyclobutyl halide or triflate. The protecting group on the amine would need to be stable to the strongly basic conditions.
Alternatively, a Grignard reaction offers a powerful C-C bond-forming method. A 1-methylcyclobutylmagnesium halide could be prepared and reacted with a suitable electrophile derived from the butanone fragment. For instance, reaction with the Weinreb amide of a protected 3-aminopropanoic acid would yield the desired ketone after workup. This approach avoids the potential for over-alkylation that can occur with more reactive electrophiles like acid chlorides.
Another approach is the acylation of an organometallic reagent . For example, a 1-methylcyclobutyl lithium or cuprate reagent could be acylated with an N-protected 3-aminopropionyl chloride. The use of less reactive organocuprates can often provide higher yields and better selectivity in ketone synthesis from acid chlorides.
| Coupling Strategy | Key Fragments | Key Reaction | Considerations |
| Enolate Alkylation | Protected 4-aminobutan-2-one enolate + 1-methylcyclobutyl halide/triflate | SN2 Alkylation | Choice of base and protecting group is critical. |
| Grignard Reaction | 1-Methylcyclobutylmagnesium halide + Protected 3-aminopropanoic acid Weinreb amide | Nucleophilic addition to Weinreb amide | Milder than using acid chlorides, prevents over-addition. |
| Organometallic Acylation | 1-Methylcyclobutyl lithium/cuprate + N-protected 3-aminopropionyl chloride | Nucleophilic Acyl Substitution | Organocuprates offer higher selectivity for ketone formation. |
Carbon-Carbon Bond Formation Methodologies
The formation of a carbon-carbon bond is a cornerstone in the synthesis of β-aminoketones. The Mannich reaction is a classic and powerful method for this transformation, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. rsc.org This reaction typically combines an aldehyde, a primary or secondary amine, and a ketone. rsc.org
Modern variations of the Mannich reaction often employ pre-formed enolates, such as silyl (B83357) enol ethers, or utilize catalysts to facilitate the reaction under milder conditions. organic-chemistry.org Organocatalysis, in particular, has emerged as a key strategy. For instance, proline and its derivatives can catalyze Mannich-type reactions between unmodified ketones and α-imino esters, yielding functionalized α-amino acids with high regio-, diastereo-, and enantioselectivity. organic-chemistry.org In these reactions, two adjacent stereocenters can be created with complete syn-stereocontrol. organic-chemistry.org
Key research findings in C-C bond formation for β-aminoketone synthesis include:
Catalytic Systems: A variety of catalysts, including Lewis acids like zinc tetrafluoroborate (B81430) and bismuth triflate, have been shown to effectively catalyze Mannich-type reactions. organic-chemistry.org
Three-Component Reactions: Many protocols are designed as one-pot, three-component reactions, which enhances efficiency by combining aldehydes, amines, and ketones or their equivalents in a single step. organic-chemistry.org
Radical Reactions: Novel strategies involving the generation of carbamoyl (B1232498) radicals via Lewis acid-visible-light-mediated fragmentation have enabled a modular synthesis of a wide range of α-amino carbonyls. organic-chemistry.org A formal β-Mannich reaction has also been developed through the synergistic combination of photoredox and organocatalysis, enabling the direct β-coupling of cyclic ketones with imines. nih.gov
| Catalyst/Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Proline | Ketones, N-PMP-protected α-imino ethyl glyoxylate | High yield, excellent regio-, diastereo-, and enantioselectivity. | organic-chemistry.org |
| Zinc Tetrafluoroborate (Zn(BF₄)₂) | Aldehydes, amines, silyl enol ethers | High yields in aqueous THF; one-pot reaction. | organic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | Aldehydes, anilines, silyl enol ethers | Rapid reaction, high yields of protected β-amino ketones. | organic-chemistry.org |
| Photoredox/Organocatalysis | Cyclic ketones, imines | Direct β-coupling via β-enaminyl radicals; formal β-Mannich protocol. | nih.gov |
Carbon-Nitrogen Bond Formation Methodologies
An alternative approach to constructing aminoketones involves the formation of the carbon-nitrogen bond as a key step. The aza-Michael reaction, which is the conjugate addition of an amine to an α,β-unsaturated ketone, is a prominent method in this category. rsc.org This reaction offers an atom-economical route to β-aminoketones and can often be performed under catalyst-free conditions. rsc.org
Direct amination of the α-carbon of a ketone is another significant strategy. organic-chemistry.org This can be achieved through various methods:
Oxidative C-H Amination: Transition-metal-free methods have been developed for the oxidative α-C-H amination of ketones using amines with an oxidant like sodium percarbonate. colab.ws This approach is versatile, accommodating a wide range of ketones and amines, including primary and secondary alkylamines, anilines, and amides. organic-chemistry.orgcolab.ws
From Benzylic Alcohols: A one-pot method allows for the synthesis of α-amino ketones directly from benzylic alcohols and various amines. colab.ws The reaction proceeds through sequential alcohol oxidation and ketone α-bromination, followed by C-N bond formation in the presence of N-bromosuccinimide (NBS). colab.wsrsc.org
Electrochemical Synthesis: An electrochemical protocol enables the coupling of ketones with secondary amines at room temperature, using ammonium (B1175870) iodide as a redox catalyst. colab.ws The mechanism is believed to involve an initial α-iodination of the ketone followed by nucleophilic substitution by the amine. colab.ws
| Methodology | Reactants | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | α,β-Unsaturated Ketones, Amines | Often catalyst-free | Atom-economical, direct route to β-aminoketones. | rsc.org |
| Oxidative α-C-H Amination | Ketones, Amines | Sodium Percarbonate, Ammonium Iodide (catalyst) | Transition-metal-free, broad substrate scope. | organic-chemistry.orgcolab.ws |
| From Benzylic Alcohols | Benzylic Alcohols, Amines | N-Bromosuccinimide (NBS) | One-pot, open-flask synthesis. | colab.wsrsc.org |
| Electrochemical Coupling | Ketones, Secondary Amines | NH₄I (redox catalyst), graphite (B72142) electrode | Ambient temperature, simple undivided cell. | colab.ws |
Coupling Reactions via Organometallic Catalysis
Organometallic catalysis provides powerful and versatile tools for the synthesis of aminoketones. These methods often allow for reactions that are difficult to achieve through other means and can provide high levels of selectivity.
Copper catalysis is particularly prominent in this area. A direct α-amination of ketones, esters, and aldehydes has been accomplished using catalytic copper(II) bromide. nih.gov This transformation is proposed to proceed via a catalytically generated α-bromo carbonyl intermediate, which then undergoes nucleophilic displacement by the amine to yield the α-amino carbonyl product and regenerate the catalyst. nih.gov This method is notable for its broad substrate scope, tolerating various functionalities on both the carbonyl and amine components. nih.gov
Photoredox catalysis, often used in combination with other catalytic systems, has opened new pathways for aminoketone synthesis. For example, a dual photoredox and copper-catalyzed ring-opening cross-coupling of aryl azides with cyclopropanols has been developed to synthesize β-aminoketone compounds under redox-neutral conditions. researchgate.netresearchgate.net Another innovative approach involves the synergistic merger of photoredox catalysis and organocatalysis to achieve a direct β-coupling of cyclic ketones with imines via a radical-radical coupling mechanism. nih.gov
Protective Group Strategies in Multi-Step Synthesis
In the multi-step synthesis of complex molecules like 4-Amino-1-(1-methylcyclobutyl)butan-2-one, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.comlibretexts.org The choice of protecting groups is critical and must be stable to the reaction conditions while being easily removable when desired. numberanalytics.com
For the amino group, several protecting groups are commonly employed:
Carbamates: Tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used. creative-peptides.com The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA). creative-peptides.com The Cbz group is removed by catalytic hydrogenation (e.g., H₂/Pd). creative-peptides.com The Fmoc group is base-labile, often removed with piperidine, making it orthogonal to acid-labile groups like Boc and tert-butyl esters. creative-peptides.com
Sulfonamides: The p-toluenesulfonyl (Tos) group is very stable and requires harsh removal conditions, such as sodium in liquid ammonia. creative-peptides.com
The ketone functionality can be protected as an acetal (B89532) or ketal, typically by reacting it with an alcohol or diol under acidic conditions. These groups are stable to basic and nucleophilic reagents but are readily removed by acid hydrolysis.
An effective protective group strategy relies on the principle of orthogonality , where one protecting group can be removed without affecting others in the molecule. numberanalytics.com For instance, in a molecule containing both an Fmoc-protected amine and a tert-butyl ester, the Fmoc group can be removed with a base, leaving the ester intact, and vice versa. numberanalytics.comcreative-peptides.com This selective deprotection is crucial for the sequential modification of different parts of a complex molecule. numberanalytics.com
Stereospecific Synthesis of Related Aminoalcohol and Aminoketone Structures
The control of stereochemistry is paramount in the synthesis of many pharmaceuticals, as different stereoisomers can have vastly different biological activities. The synthesis of chiral amino alcohols and aminoketones often involves asymmetric methods to establish the desired stereocenters. diva-portal.org
Chiral 1,2-amino alcohols are frequently synthesized via the asymmetric reduction of α-amino ketones. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for this transformation, capable of reducing unprotected α-amino ketone hydrochloride salts with high enantioselectivity (>95% ee) and at low catalyst loadings. acs.org This approach avoids the need for N-protection and deprotection steps, making it a greener and more efficient process. acs.org
Other key stereoselective strategies include:
From the Chiral Pool: Enantiopure vicinal amino alcohols can be synthesized from the chiral pool of amino acids, although this can limit the diversity of accessible targets. diva-portal.org
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation of alkenes provides a direct route to enantiomerically enriched β-amino alcohols. diva-portal.org
Enzyme-Catalyzed Reactions: Biocatalysis offers highly selective methods. For example, a dual-enzyme cascade pathway can synthesize bichiral amino alcohols from diketones with excellent chemo- and stereoselectivity. nih.gov Ketoreductases can be used in the stereodivergent synthesis of 1,2-amino alcohols from α-aminoketones. nih.gov
Electrocatalytic Cross-Couplings: A streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations provides efficient access to a diverse range of enantiopure amino alcohols. nih.gov This radical-based method allows for modular coupling of aryl, alkenyl, alkyl, and acyl fragments. nih.gov
Catalytic Approaches to Structural Transformations
Catalysis offers efficient pathways for the structural transformation of precursors into desired aminoketone frameworks. These methods can involve creating new bonds, rearranging existing structures, or introducing functionality with high selectivity.
Aminocatalysis has expanded beyond simple aldehydes and ketones to include α-branched ketones. acs.org Chiral primary amine catalysts, often used with acidic additives, can facilitate enantioselective α-functionalizations of carbonyl compounds through enamine/iminium catalysis. acs.org These additives are crucial for catalytic turnover and for inducing the desired stereochemistry. acs.org
Other important catalytic transformations include:
Hydrogenation of Enones: The catalytic hydrogenation of α-amino enones is a common method for producing enantioenriched α-amino ketones. rsc.org Rhodium(I) diphosphine complexes and dimeric cobalt phosphine (B1218219) complexes have proven effective for this transformation. rsc.org
Heyns Rearrangement: This rearrangement transforms an α-hydroxy imine into an α-amino ketone via a hydroxy enamine intermediate. rsc.org It achieves a net migration of the carbonyl group to the adjacent carbon. rsc.org
Aza-Benzoin Condensation: Aldehydes can be used in the enantioselective aza-benzoin condensation with imines to produce α-amino ketones. rsc.org
Radical Aminoacylation: An N-heterocyclic carbene (NHC) organocatalytic radical aminoacylation of alkenes has been developed using aldehydes and activated aryloxy-amides as N-radical precursors. researchgate.net This metal- and oxidant-free method provides modular access to highly functionalized β-aminoketones under mild conditions. researchgate.netresearchgate.net
Chemical Reactivity and Reaction Mechanisms of 4 Amino 1 1 Methylcyclobutyl Butan 2 One
Electrophilic Nature of the Ketone Carbonyl Group and Nucleophilic Addition Reactions
The cornerstone of the reactivity of 4-Amino-1-(1-methylcyclobutyl)butan-2-one is the carbonyl group (C=O) of the butanone backbone. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, conferring a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. ncert.nic.inmasterorganicchemistry.com This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. quora.comlibretexts.org Aldehydes and ketones readily undergo nucleophilic addition reactions, a process that involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inbyjus.compressbooks.pub
Nucleophilic Addition to Butanone Derivatives
Nucleophilic addition is a fundamental reaction for ketones. The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group, and pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated by a weak acid (like water or an alcohol) to yield the final alcohol product. pressbooks.pub
Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, add irreversibly to form carbon-carbon bonds. masterorganicchemistry.com Weaker nucleophiles, like water, alcohols, and cyanide, often add reversibly, and the reaction may require acid or base catalysis. masterorganicchemistry.combyjus.comlibretexts.org For example, alcohols add to ketones to form hemiacetals, which are typically unstable but can be important intermediates. libretexts.org
| Nucleophile | Catalyst/Conditions | Intermediate | Final Product | Product Class |
|---|---|---|---|---|
| Grignard Reagent (R'-MgX) | 1. Ether solvent 2. H₃O⁺ workup | Alkoxide (R₂R'C-O⁻) | Tertiary Alcohol (R₂R'C-OH) | Alcohol |
| Hydride (from NaBH₄ or LiAlH₄) | 1. Methanol/Ethanol or Ether 2. H₃O⁺ workup | Alkoxide (R₂HC-O⁻) | Secondary Alcohol (R₂HC-OH) | Alcohol |
| Cyanide (from HCN/KCN) | Base (e.g., CN⁻) | Alkoxide (R₂C(CN)O⁻) | Cyanohydrin (R₂C(CN)OH) | Cyanohydrin |
| Alcohol (R'-OH) | Acid (e.g., H⁺) | Protonated Hemiacetal | Hemiacetal (R₂C(OR')OH) | Hemiacetal |
Conjugate Addition (1,4-Addition) Mechanisms
Conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds, where a double bond is conjugated with the carbonyl group. wikipedia.orgmasterorganicchemistry.com In these systems, the electrophilic character of the carbonyl carbon is relayed through the conjugated π-system to the β-carbon. libretexts.orgjove.com This allows a nucleophile to attack the β-carbon in what is termed a 1,4-addition. wikipedia.org The mechanism proceeds via a resonance-stabilized enolate intermediate, which is then protonated to give the final product, where the nucleophile has added to the β-carbon and the C=C double bond has been saturated. wikipedia.orgfiveable.me
However, for this compound, this conjugate addition mechanism is not applicable . The molecule is a saturated ketone, meaning it lacks the α,β-unsaturation (a C=C bond adjacent to the C=O group) required for this type of reactivity. wikipedia.orglibretexts.org All carbon-carbon bonds in the butanone chain and the cyclobutyl ring are single bonds. Therefore, nucleophilic attack will occur exclusively at the electrophilic carbonyl carbon in a standard 1,2-addition fashion.
Impact of Steric and Electronic Effects on Reactivity
The rate and feasibility of nucleophilic addition to a ketone are significantly influenced by both steric and electronic factors. brainkart.comnumberanalytics.com
Steric Effects : The accessibility of the carbonyl carbon to the incoming nucleophile is crucial. Bulky substituents attached to the carbonyl carbon can physically obstruct the nucleophile's path, slowing down the reaction. This is known as steric hindrance. csbsju.edu In this compound, the carbonyl carbon is bonded to an ethylamine (B1201723) group and a methylene (B1212753) group attached to a 1-methylcyclobutyl ring. The 1-methylcyclobutyl group is a bulky, sterically demanding substituent. Compared to a simple ketone like propanone, this bulkiness increases the steric hindrance around the carbonyl carbon, making it less reactive towards nucleophilic attack. brainkart.comcsbsju.edu
Electronic Effects : The electrophilicity of the carbonyl carbon is modulated by the electronic properties of its substituents. Electron-donating groups (EDGs) decrease reactivity by pushing electron density towards the carbonyl carbon, reducing its partial positive charge. brainkart.comallstudiesjournal.com Conversely, electron-withdrawing groups (EWGs) increase reactivity by pulling electron density away, making the carbonyl carbon more electrophilic. numberanalytics.comallstudiesjournal.comrsc.org The alkyl groups attached to the ketone in this compound (the cyclobutyl ring and the ethyl chain) are weak electron-donating groups through induction. This effect slightly destabilizes the partial positive charge on the carbonyl carbon, making the ketone less reactive than aldehydes or ketones with electron-withdrawing groups. brainkart.comlibretexts.org
| Compound | Substituents on C=O | Steric Hindrance | Electronic Effect | Relative Reactivity to Nucleophilic Addition |
|---|---|---|---|---|
| Propanone | Two Methyl groups | Low | Weakly donating | High |
| Butan-2-one | Methyl, Ethyl | Moderate | Weakly donating | Moderate |
| This compound | -(CH₂)₂NH₂, -CH₂(1-methylcyclobutyl) | High | Weakly donating | Low |
| 1,1,1-Trifluoropropanone | Methyl, Trifluoromethyl (-CF₃) | Low | Strongly withdrawing | Very High |
Reactivity of the Primary Amine Functionality
The primary amine (-NH₂) group in this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. This functionality can undergo a variety of reactions, either independently or in concert with the ketone group.
Amine Reactions in Ketone Environments
The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule sets the stage for potential intramolecular reactions. rsc.org Aminoketones are known to be unstable under certain conditions, as the amine can attack the carbonyl carbon of its own molecule, leading to cyclization. wikipedia.org
In the case of this compound, which is a γ-aminoketone (the amine is on the fourth carbon from the carbonyl group), an intramolecular nucleophilic attack is highly probable. The amine can attack the carbonyl carbon to form a five-membered ring containing nitrogen, a thermodynamically favorable process. This would initially form a cyclic carbinolamine, which could then dehydrate to form a cyclic imine (a tetrahydropyrrole derivative). Such intramolecular reactions can be catalyzed by either acid or base. rsc.org
Formation of Imines and Related Derivatives
Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. allstudiesjournal.comlibretexts.orgyoutube.com
The mechanism proceeds in two main stages:
Nucleophilic Addition : The nitrogen of the primary amine attacks the electrophilic carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine. chemistrysteps.compressbooks.pub
Dehydration : The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen then expels the water molecule, forming an iminium ion. Deprotonation of the nitrogen yields the final, neutral imine product. libretexts.orgchemistrysteps.com
The pH of the reaction is critical; it is typically optimal in a mildly acidic range (pH 4-5). libretexts.orglibretexts.orgpressbooks.pub If the solution is too acidic, the amine nucleophile will be protonated to a non-nucleophilic ammonium (B1175870) ion. chemistrysteps.com If the solution is too basic, the carbinolamine's hydroxyl group will not be sufficiently protonated to be eliminated as water. libretexts.orglibretexts.org This intermolecular reaction can occur between two molecules of this compound or between this compound and another aldehyde or ketone.
| Reactant Carbonyl Compound | Structure of Imine Product (R-N=CR'R") |
|---|---|
| Acetone (Propanone) | R-N=C(CH₃)₂ |
| Benzaldehyde | R-N=CH(C₆H₅) |
| Cyclohexanone | R-N=C₅H₁₀ (cyclic) |
| Where R represents the 1-(1-methylcyclobutyl)butan-2-one moiety attached to the nitrogen. |
Transformations Involving the Cyclobutane (B1203170) Ring System
The 1-methylcyclobutyl moiety is a defining feature of the molecule, imparting significant steric bulk and, crucially, ring strain. This inherent strain is a key driver for much of the unique reactivity observed in transformations involving this part of the molecule.
The cyclobutane ring possesses a significant amount of strain energy due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain makes the ring susceptible to reactions that can alleviate it. The substitution pattern on the cyclobutane ring, such as the methyl group in the title compound, can further influence this strain.
Computational studies have quantified the strain energy of cyclobutane and its substituted derivatives. While cyclobutane itself has a strain energy of approximately 26.5 kcal/mol, the presence of substituents can alter this value. Specifically, gem-disubstitution, as seen in the Thorpe-Ingold effect, can reduce ring strain. Calculations indicate that 1,1-dimethylcyclobutane is over 8 kcal/mol less strained than the parent cyclobutane. acs.orgnih.govacs.orgresearchgate.net This suggests that the 1-methylcyclobutyl group in the target molecule, while still strained, is thermodynamically stabilized relative to an unsubstituted cyclobutane.
This stored energy can be released in chemical reactions, providing a thermodynamic driving force for transformations that involve the cleavage of one of the C-C bonds within the ring. Such reactions are often initiated under thermal, photochemical, or catalytic conditions.
Table 1: Comparison of Strain Energies in Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) | Key Strain Factors |
|---|---|---|
| Cyclopropane (B1198618) | ~27.5 | Angle strain, Torsional strain |
| Cyclobutane | ~26.5 | Angle strain, Torsional strain |
| 1,1-Dimethylcyclobutane | ~18.5 | Reduced angle strain (Thorpe-Ingold effect) |
| Cyclopentane | ~6.5 | Torsional strain |
Data compiled from various sources for comparative purposes. acs.orgnih.govacs.orgresearchgate.net
The strain within the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, providing a synthetic route to linear carbon chains with specific functional groups. For cyclobutyl ketones, these reactions can be promoted by acids, bases, or transition metal catalysts.
Mechanistically, these reactions can proceed through several pathways:
Acid-Catalyzed Opening: Protonation of the ketone oxygen can facilitate the cleavage of a C-C bond in the cyclobutane ring, leading to a resonance-stabilized carbocation. This intermediate can then be trapped by a nucleophile.
Metal-Catalyzed Reactions: Transition metals like palladium or rhodium can insert into a C-C bond of the cyclobutane ring, a process often driven by the relief of ring strain. This can lead to the formation of metallacyclic intermediates that can undergo further reactions.
Radical Reactions: Ring-opening can also occur via radical intermediates, often initiated photochemically or with radical initiators.
In the context of this compound, a plausible acid-catalyzed ring-opening could proceed via protonation of the carbonyl, followed by cleavage of the C1-C2 bond of the cyclobutane ring to form a stable tertiary carbocation. This intermediate could then rearrange or be trapped to yield various acyclic products. Studies on related tetrahydrocyclobuta[c]-quinolin-3(4H)-ones have shown that selective C-C bond cleavage in the cyclobutane ring can be achieved, for instance, through reductive conditions or rationally designed rearrangements like a retro-benzilic acid rearrangement, leading to eight-membered lactam rings. researchgate.net
Intramolecular Reactions and Cyclization Pathways
The presence of both an amino group (a nucleophile) and a ketone (an electrophile) within the same molecule, separated by a flexible alkyl chain, creates the potential for intramolecular reactions. The most probable pathway is an intramolecular cyclization to form a five-membered heterocyclic ring, a derivative of pyrrolidine (B122466).
This type of reaction typically proceeds through the following steps:
Iminium Ion Formation: Under acidic or neutral conditions, the primary amine can attack the carbonyl carbon of the ketone.
Dehydration: Subsequent loss of a water molecule results in the formation of a cyclic iminium ion.
Product Formation: This intermediate can then be isolated or, more commonly, reduced in situ to yield a substituted pyrrolidine.
This pathway is a well-established method for the synthesis of pyrrolidine rings, which are common structural motifs in natural products and pharmaceuticals. Research on the cyclization of γ-aminoketones and related enaminones has demonstrated the feasibility of such transformations to produce complex heterocyclic systems, including precursors for alkaloids like γ-lycorane. acs.org The specific reaction conditions (pH, temperature, solvent) would determine the rate and efficiency of the cyclization for this compound.
Mechanistic Investigations of Complex Transformations
Beyond simple ring-opening and cyclization, the structure of this compound is amenable to more complex, mechanistically intricate transformations, particularly those involving organometallic catalysis.
Concerted Metalation-Deprotonation (CMD) is a key mechanism in transition-metal-catalyzed C-H bond activation. wikipedia.org It is particularly relevant for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). semanticscholar.org In a CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is typically facilitated by an internal or external base, such as a carboxylate ligand, which assists in removing the proton. nih.govrsc.org
For this compound, the amino group could serve as a directing group, coordinating to a metal center and positioning it to activate a specific C-H bond. Plausible sites for C-H activation via a CMD mechanism include:
The C-H bonds on the strained cyclobutane ring.
The α-C-H bond of the ketone.
A typical CMD cycle would involve the coordination of the amino group to the metal catalyst (e.g., a palladium acetate (B1210297) complex). This would bring the metal into proximity with a C-H bond, allowing a carboxylate ligand to deprotonate the carbon while the C-Pd bond is formed simultaneously in a six-membered, cyclic transition state. researchgate.net This would generate a palladacycle intermediate, which could then undergo further functionalization, offering a powerful method for selectively modifying the molecule's carbon skeleton.
The structure of this compound can be viewed as the product of an aza-Michael addition between an amine and an α,β-unsaturated ketone. Consequently, the reverse reaction, a retro-aza-Michael reaction, is a plausible chemical transformation under certain conditions. This reaction involves the cleavage of the C-N bond β to the carbonyl group.
The equilibrium between the Michael addition and the retro-Michael elimination is influenced by several factors:
Temperature: Higher temperatures often favor the elimination (retro) reaction due to entropic factors.
Solvent: Protic solvents can facilitate the proton transfers necessary for the reaction. nih.gov
Base/Acid Catalysis: The reaction can be promoted by either base (which facilitates deprotonation to form an enolate) or acid.
Studies on the reversibility of the aza-Michael reaction have shown that it can be a significant pathway, particularly at elevated temperatures. url.eduraco.cat For this compound, a retro-aza-Michael reaction would lead to the formation of ammonia (B1221849) and 1-(1-methylcyclobutyl)but-3-en-2-one. This reversibility can be exploited in dynamic covalent chemistry or can be an important consideration in the synthesis and stability of γ-aminoketones. nih.govresearchgate.net
Carbon-Hydrogen Activation Processes
Carbon-hydrogen (C-H) activation is a class of reactions where a typically inert carbon-hydrogen bond is cleaved, often facilitated by a transition metal catalyst, to form a new carbon-functional group bond. wikipedia.org For a molecule like this compound, several C-H bonds could theoretically be targeted for activation.
The primary sites for potential C-H activation would include:
The methyl group on the cyclobutyl ring: These C-H bonds are primary and generally less reactive.
The methylene groups of the cyclobutyl ring: These secondary C-H bonds could be activated, particularly those at the γ-position relative to the ketone. Research on other cyclobutyl ketones has shown that γ-C–H functionalization is possible, often proceeding through photochemical processes like a Norrish-Yang reaction to form bicyclic intermediates. nih.govnih.gov
The methylene groups of the butane (B89635) chain: The C-H bonds α to the carbonyl group (at the C-3 position) are acidic and can be deprotonated under basic conditions to form an enolate, which is a classic form of C-H activation. The C-H bonds α to the amino group (at the C-4 position) and β to the carbonyl group could also be targets for directed C-H activation.
The presence of two functional groups—a ketone and an amine—offers the potential for directed C-H activation. The amino group or the carbonyl oxygen could act as a directing group, coordinating to a metal catalyst and guiding the C-H cleavage to a specific nearby position to form a metallacycle intermediate. wikipedia.org This approach is a powerful strategy in organic synthesis for achieving high regioselectivity. rutgers.edu
Table 1: Potential C-H Activation Sites and Plausible Mechanisms
| Site | Type of C-H Bond | Plausible Activation Mechanism | Directing Group |
| C-H on methyl group | Primary (sp³) | Non-directed, radical, or strong catalyst | None |
| C-H on cyclobutyl ring (γ to C=O) | Secondary (sp³) | Photochemical (Norrish Type II), Directed | Carbonyl |
| C-H at C-3 position (α to C=O) | Secondary (sp³) | Enolate formation (base-mediated) | Carbonyl |
| C-H at C-4 position (α to NH₂) | Secondary (sp³) | Directed (e.g., Pd-catalyzed) | Amino |
Electrophilic vs. Nucleophilic Addition Competition
The core reactivity of the carbonyl group in this compound is defined by its electrophilic carbon atom. Due to the higher electronegativity of oxygen, the carbonyl carbon carries a partial positive charge, making it a prime target for attack by nucleophiles. wikipedia.org This leads to nucleophilic addition, a fundamental reaction of ketones. dalalinstitute.com
Conversely, electrophilic addition to the carbonyl group itself is not a favorable process. The carbonyl oxygen has lone pairs and is nucleophilic, so it can be attacked by strong electrophiles (like a proton in acidic catalysis), which activates the carbonyl carbon towards nucleophilic attack. However, the C=O π-bond does not typically undergo addition of an electrophile in the same manner as a C=C double bond. dalalinstitute.com
The competition between electrophilic and nucleophilic attack would primarily concern other parts of the molecule. The amino group, with its lone pair of electrons, is a nucleophilic and basic center. It will readily react with electrophiles (e.g., protonation by acids, alkylation by alkyl halides).
Therefore, for the molecule as a whole, there isn't a direct competition at a single site. Instead, different reagents will target different functional groups:
Nucleophiles will preferentially attack the electrophilic carbonyl carbon (C-2).
Electrophiles will preferentially attack the nucleophilic amino group nitrogen.
The outcome of a reaction would depend on the nature of the reagent and the reaction conditions. For example, under acidic conditions, the amine would be protonated to form an ammonium salt, deactivating its nucleophilicity. Under basic conditions, the amine remains a potent nucleophile.
Stereochemical Control in Chemical Transformations
Stereochemical control is crucial in reactions involving this compound, as new stereocenters can be created. The molecule itself is chiral if the amino group is at a stereocenter, but assuming it refers to the base structure, reactions can introduce chirality.
The most significant potential for creating a new stereocenter is through nucleophilic addition to the carbonyl group. The carbonyl carbon is sp²-hybridized and trigonal planar. A nucleophile can attack from either the top or bottom face of this plane. wikipedia.org If the attacking nucleophile and the existing parts of the molecule lead to a new chiral center at C-2, a racemic mixture of enantiomers will be formed unless a chiral influence is present.
Achieving stereochemical control (i.e., forming one stereoisomer preferentially over another) would require one of the following strategies:
Substrate Control: If a chiral center already existed in the molecule (e.g., on the cyclobutyl ring or if the amine were part of a chiral auxiliary), it could sterically hinder one face of the carbonyl, directing the nucleophile to the other face (diastereoselective addition).
Reagent Control: Using a chiral reagent, such as a chiral reducing agent (e.g., a CBS catalyst for reduction of the ketone to an alcohol), would create one enantiomer in excess.
Catalyst Control: Employing a chiral catalyst (e.g., a chiral Lewis acid) could coordinate to the carbonyl oxygen and create a chiral environment, directing the attack of an achiral nucleophile to one face.
For instance, the reduction of the ketone to a hydroxyl group would create a new stereocenter at C-2. A standard reducing agent like sodium borohydride (B1222165) would likely produce a nearly 1:1 mixture of the two possible stereoisomers. However, an enzyme or a chiral organometallic catalyst could produce the corresponding (R)- or (S)-alcohol with high enantiomeric excess.
Derivatives, Analogues, and Structural Modifications of 4 Amino 1 1 Methylcyclobutyl Butan 2 One
Functionalization of the Amino Group
The primary amino group in 4-Amino-1-(1-methylcyclobutyl)butan-2-one serves as a key site for structural modification, allowing for the introduction of a wide array of functional groups through several well-established chemical reactions. These modifications can significantly alter the compound's physicochemical properties.
Common functionalization strategies for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reactions with alkyl halides or through reductive amination with aldehydes and ketones. youtube.com Reductive amination is a particularly effective method for producing secondary and tertiary amines. organic-chemistry.org
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These transformations allow for the synthesis of a diverse library of derivatives, each with potentially unique chemical and biological characteristics.
Chemical Modifications of the Butanone Scaffold
The butanone portion of the molecule offers multiple avenues for chemical alteration, primarily centered around the reactivity of the ketone's carbonyl group and the adjacent α-carbons.
Key modifications of the butanone scaffold include:
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. chemguide.co.ukyoutube.com This transformation introduces a new chiral center, leading to the formation of diastereomeric alcohol products.
Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester through treatment with a peroxy acid. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The regioselectivity of this oxidation is predictable, with the migratory aptitude of the adjacent carbon groups determining the structure of the resulting ester. organic-chemistry.org For this compound, this would likely result in the insertion of an oxygen atom between the carbonyl carbon and the more substituted cyclobutyl-methyl carbon.
Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in what is known as the Stork enamine alkylation, allowing for the introduction of substituents at the α-position. libretexts.orgyoutube.com
These modifications provide pathways to a range of structurally distinct compounds originating from the this compound core.
Diverse Cyclobutyl-Containing Structural Analogues
The cyclobutane (B1203170) ring is a desirable feature in medicinal chemistry as it provides a rigid, three-dimensional scaffold. acs.org Various structural analogues incorporating this moiety have been explored.
Spirocyclic Systems Incorporating Cyclobutane Rings
Spirocycles are compounds where two rings share a single atom. Spirocyclic systems containing a cyclobutane ring are of significant interest due to their rigid, three-dimensional structures which can provide well-defined exit vectors for substituents, a valuable trait in drug design. nih.gov The synthesis of these complex structures can be achieved through methods like intramolecular SN2 reactions or [2+2] cycloadditions. nih.gov Recent strategies have focused on the functionalization of spirocyclobutenes to create a variety of substituted spirocyclic cyclobutanes. acs.orgnih.gov
Thiazole-Substituted Cyclobutane Derivatives
Thiazole (B1198619) rings are common motifs in biologically active compounds. youtube.comnih.gov The synthesis of molecules that couple a cyclobutane ring with a thiazole heterocycle has been reported. For instance, researchers have synthesized and characterized compounds like 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea using techniques such as FT-IR and NMR spectroscopy. nih.gov The design of such hybrid molecules aims to combine the structural properties of the cyclobutane ring with the functional properties of the thiazole moiety. nih.gov
Oxime Derivatives with Cyclobutyl Moieties
The ketone functional group can be readily converted to an oxime by reaction with hydroxylamine. Oximes themselves are versatile synthetic intermediates. nih.gov In recent research, a series of novel cyclobutyl oxime ester derivatives containing an α,β-unsaturated carbonyl moiety were designed and synthesized. rsc.orgnih.gov These studies highlight the utility of the cyclobutyl group in designing new chemical entities with specific functional properties. rsc.orgnih.gov The synthesis of such derivatives often involves the condensation of a pre-formed oxime with another chemical fragment. rsc.org
Synthesis and Characterization of Stereoisomers
This compound possesses at least one chiral center at the carbon bearing the amino group, and the 1-methylcyclobutyl group can also introduce stereoisomerism depending on its substitution pattern relative to the butanone chain. This means the compound can exist as different stereoisomers (enantiomers and diastereomers).
The synthesis of specific stereoisomers, known as asymmetric or stereoselective synthesis, is a critical aspect of modern organic chemistry, particularly in the development of pharmaceuticals where different stereoisomers can have vastly different biological activities.
Methods for stereoselective synthesis of related chiral amino ketones include:
Palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org
Brønsted acid-catalyzed enantioselective transfer hydrogenation of imines. rsc.org
Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org
Once synthesized, the separation and characterization of these stereoisomers are essential.
Techniques for separation and characterization include:
Chiral Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are employed to separate enantiomers and diastereomers. researchgate.net
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules and can be used to distinguish between diastereomers. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the synthesized compounds. nih.gov
While specific stereoselective syntheses for this compound have not been reported, these established methodologies for analogous compounds provide a clear roadmap for future research in this area.
Structure-Reactivity and Structure-Function Relationships in Derivatives
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research on the structure-reactivity and structure-function relationships of derivatives of this compound. While the fundamental principles of medicinal chemistry and chemical biology suggest that structural modifications to this compound would indeed lead to changes in its reactivity and biological function, there are no specific studies, data, or detailed research findings to create a substantive analysis on this topic.
The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery and chemical biology. This process typically involves the synthesis of a series of analogues of a lead compound and the subsequent evaluation of their biological activity. Modifications are often made to various parts of the molecule, including functional groups, the carbon skeleton, and stereochemistry, to understand how these changes influence the compound's interaction with biological targets.
For a compound like this compound, a systematic SAR study would likely investigate modifications at several key positions:
The Amino Group: Alterations such as N-alkylation, N-acylation, or incorporation into heterocyclic systems would modulate the basicity, nucleophilicity, and hydrogen bonding capacity of this group, which could be critical for interactions with biological macromolecules.
The Ketone: Reduction to an alcohol, conversion to an oxime or hydrazone, or replacement with other functional groups would impact the molecule's polarity, geometry, and ability to act as a hydrogen bond acceptor.
The 1-methylcyclobutyl Group: Substitution on the cyclobutyl ring or replacement with other cyclic or acyclic moieties would influence the lipophilicity and steric profile of this part of the molecule, which could be important for binding to a target protein.
Without experimental data from such studies, any discussion of the structure-reactivity and structure-function relationships for derivatives of this compound would be purely speculative. The scientific community has not published research that would allow for the creation of data tables or a detailed analysis of research findings as requested. Therefore, this section cannot be populated with the required scientifically accurate and thorough content.
Advanced Spectroscopic and Computational Characterization in Research
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the connectivity and chemical environment of each atom within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure by identifying the different chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of 4-Amino-1-(1-methylcyclobutyl)butan-2-one would exhibit distinct signals for each unique proton. The integration of these signals would correspond to the number of protons in that environment, and the splitting pattern (multiplicity) would reveal the number of adjacent protons. The expected signals include those for the methyl group on the cyclobutane (B1203170) ring, the methylene (B1212753) protons of the cyclobutane ring, the protons on the butane (B89635) chain, and the broad signal characteristic of the primary amine protons.
The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. Key signals would include the carbonyl carbon, the carbons of the cyclobutane ring, the methyl carbon, and the carbons of the butane chain. The chemical shift of the carbonyl carbon is typically found significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on standard values for similar functional groups and structural motifs.
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (on cyclobutyl) | 1.0 - 1.3 | Singlet (s) | 3H |
| -CH₂- (cyclobutyl ring) | 1.6 - 2.2 | Multiplet (m) | 6H |
| -CH₂- (C1 of butane chain) | 2.4 - 2.7 | Singlet (s) | 2H |
| -CH₂- (C3 of butane chain) | 2.8 - 3.1 | Triplet (t) | 2H |
| -CH₂- (C4 of butane chain) | 2.9 - 3.3 | Triplet (t) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on standard values.
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| C=O (Ketone) | 205 - 220 |
| Quaternary C (cyclobutyl) | 35 - 45 |
| -CH₂- (cyclobutyl ring) | 30 - 40 |
| -CH₃ (on cyclobutyl) | 20 - 30 |
| -CH₂- (C1 of butane chain) | 50 - 60 |
| -CH₂- (C3 of butane chain) | 45 - 55 |
To unambiguously confirm the molecular structure and assign all ¹H and ¹³C signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Correlations would be expected between the methylene protons on the butane chain (C3 and C4) and between the different methylene protons within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
Computational chemistry provides a powerful method to validate experimental NMR data. The standard approach involves using Density Functional Theory (DFT) to calculate the NMR shielding tensors. acs.orgmdpi.com
The process begins with an in silico model of this compound. The molecule's geometry is first optimized to find its lowest energy conformation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). acs.orgnih.gov Following optimization, the NMR shielding constants are calculated for this stable geometry using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgrsc.orgimist.maunifr.chimist.ma The GIAO method is widely used for its accuracy in predicting chemical shifts for organic molecules. mdpi.comunifr.chuow.edu.aunih.gov
The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). To improve accuracy, a linear regression analysis comparing the set of calculated shifts with the experimental shifts is often performed. This correlation allows for a more confident assignment of complex spectra and can help to distinguish between possible isomers. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
Amine Group (-NH₂): The primary amine would exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹ in the IR spectrum. orgchemboulder.comucla.edu An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
Ketone Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is one of the most prominent features in the IR spectrum, typically appearing around 1715 cm⁻¹ for a saturated aliphatic ketone. vscht.czwpmucdn.com
Alkyl and Cycloalkyl Groups (C-H): C-H stretching vibrations from the sp³-hybridized carbons of the butane chain and cyclobutyl ring are expected in the 3000-2850 cm⁻¹ region. libretexts.org C-H bending vibrations (scissoring and rocking) would appear in the fingerprint region (1470-1350 cm⁻¹). libretexts.org
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium (two bands) | Medium |
| Primary Amine | N-H Bend | 1650 - 1580 | Medium | Weak |
| Ketone | C=O Stretch | ~1715 | Strong | Medium |
| Alkyl/Cycloalkyl | C-H Stretch | 3000 - 2850 | Strong | Strong |
| Alkyl/Cycloalkyl | C-H Bend | 1470 - 1370 | Medium | Medium |
Similar to NMR analysis, computational methods are used to predict the vibrational spectra and aid in the assignment of experimental bands. After obtaining the optimized molecular geometry via DFT, a frequency calculation is performed. royalsocietypublishing.org
This calculation solves for the harmonic vibrational frequencies of the molecule, yielding the wavenumbers for all IR and Raman active modes. acs.orgscm.com The calculation also provides the predicted IR intensities and Raman activities for each vibrational mode. The resulting theoretical spectrum can be plotted and directly compared with the experimental IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and approximations inherent in the theoretical model, leading to a better alignment with experimental data. This combined experimental and theoretical approach ensures a rigorous and accurate assignment of all significant vibrational bands.
Electronic Structure Analysis via UV-Visible Spectroscopy
UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For this compound, the primary chromophore is the carbonyl group (C=O) of the ketone.
Molecules containing carbonyl groups typically exhibit two characteristic electronic transitions:
n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atom) to an antibonding π* orbital. These transitions are relatively low in energy but are "forbidden" by symmetry rules, resulting in weak absorption bands (low molar absorptivity, ε). For simple aliphatic ketones, this absorption typically occurs in the 270–300 nm range.
π → π* (pi-to-pi-star) transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. It is a higher-energy, "allowed" transition, leading to a strong absorption band (high molar absorptivity, ε) at shorter wavelengths, usually below 200 nm for unconjugated ketones. msu.edu
The presence of the amino group, which has non-bonding electrons on the nitrogen atom, can also influence the spectrum. Although separated from the carbonyl group by a saturated carbon chain (an insulated system), solvent interactions or intramolecular hydrogen bonding could potentially cause slight shifts in the absorption maxima.
Table 1: Predicted UV-Visible Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Orbital Origin |
| n → π | ~275 - 290 | Low (~15-30 L·mol⁻¹·cm⁻¹) | Non-bonding (C=O) |
| π → π | ~185 - 195 | High (>1,000 L·mol⁻¹·cm⁻¹) | π-bonding (C=O) |
Note: These values are estimations based on typical data for aliphatic ketones.
Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
For this compound (molecular formula: C₉H₁₇NO), the exact molecular weight can be calculated. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which is energetically unstable and breaks down into smaller, characteristic fragment ions. wikipedia.org
Key fragmentation pathways for this molecule would include:
Alpha-Cleavage: This is a common fragmentation for both ketones and amines. wikipedia.org
Cleavage adjacent to the carbonyl group can lead to the loss of the aminopropyl radical (•CH₂CH₂NH₂) or the 1-methylcyclobutyl radical, resulting in acylium ions.
Cleavage adjacent to the amino group can lead to the loss of a hydrogen atom or larger alkyl fragments, though this is often less favorable than cleavage next to the carbonyl.
McLafferty Rearrangement: This rearrangement is characteristic of ketones with a γ-hydrogen atom. The molecular ion can undergo an intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α,β-bond. This results in the loss of a neutral alkene.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₇NO, MW ≈ 155.24 g/mol )
| m/z Value (Predicted) | Possible Ion Structure | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [C₇H₁₂O]⁺ | α-cleavage: Loss of •CH₂CH₂NH₂ |
| 98 | [C₅H₆O₂]⁺˙ | McLafferty Rearrangement: Loss of C₄H₈ (isobutylene) |
| 85 | [CH₃-C₄H₆-CO]⁺ | α-cleavage: Loss of •CH₂CH₂NH₂ |
| 70 | [C₅H₁₀]⁺˙ | Charge retention on the cyclobutane fragment after cleavage |
| 57 | [C₃H₅O]⁺ | α-cleavage: Loss of the 1-methylcyclobutyl radical |
| 44 | [C₂H₆N]⁺ | Fragment containing the amino group |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The cyclobutane ring in this compound adopts a puckered, non-planar conformation to relieve ring strain. nih.gov
If the compound can be crystallized, X-ray diffraction analysis would reveal:
Molecular Conformation: The precise puckering of the cyclobutane ring and the preferred orientation of the amino-ketone side chain. nih.govrsc.org
Stereochemistry: If the molecule is chiral, crystallographic analysis of a single crystal can unambiguously determine its absolute configuration (R/S).
Solid-State Interactions: The crystal packing is dictated by intermolecular forces. In this molecule, the primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amine nitrogen can act as hydrogen bond acceptors. X-ray crystallography would map out the network of intermolecular hydrogen bonds (N-H···O and N-H···N), which govern the crystal's stability and physical properties. nih.gov
Table 3: Potential Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | e.g., C=O, C-N, C-C bond distances |
| Bond Angles (°) | e.g., C-CO-C, H-N-H angles |
| Torsion Angles (°) | Defines the 3D conformation of the molecule |
| Hydrogen Bond Network | Geometry and distances of intermolecular bonds |
Note: This table represents the type of data obtained from an X-ray crystallography experiment, not actual data for the compound.
Quantum Chemical Calculations for Deeper Understanding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. stackexchange.comcnr.it A common application is geometry optimization, where the algorithm iteratively adjusts the atomic coordinates to find the lowest energy (most stable) conformation of the molecule. stackexchange.comyoutube.comresearchgate.net
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would provide:
Optimized 3D Geometry: The most stable molecular structure, including bond lengths, bond angles, and dihedral angles.
Thermodynamic Properties: Calculated values for enthalpy, Gibbs free energy, and entropy.
Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to identify characteristic vibrational modes for the functional groups (C=O stretch, N-H stretch, etc.).
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons. oregonstate.edu
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is predicted to be centered on the antibonding π* orbital of the carbonyl group, specifically on the carbon atom. oregonstate.edursc.org
The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. wuxiapptec.com
Table 4: Predicted Frontier Molecular Orbital Properties (DFT Calculation)
| Parameter | Predicted Location/Value | Chemical Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Localized on the amino group (N atom) |
| LUMO Energy | ~ 1.0 to 2.0 eV | Localized on the carbonyl group (C=O) |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 9.5 eV | Indicates moderate kinetic stability |
Note: Energy values are representative estimations for a molecule of this type.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated using DFT and is invaluable for predicting how a molecule will interact with other charged species. nih.govmdpi.com
The MEP map uses a color scale to indicate electrostatic potential:
Red: Regions of most negative potential (electron-rich). These are sites for electrophilic attack. For this molecule, the most negative region would be around the carbonyl oxygen atom. researchgate.netresearchgate.net
Blue: Regions of most positive potential (electron-poor). These are sites for nucleophilic attack. The hydrogen atoms of the primary amine (N-H) would be the most positive regions. researchgate.netresearchgate.net
Green/Yellow: Regions of neutral or intermediate potential, typically around the hydrocarbon portions of the molecule.
The MEP map for this compound would clearly identify the nucleophilic nitrogen and electrophilic carbonyl carbon as the primary sites of chemical reactivity, guiding the understanding of its potential interactions. nih.gov
Thermodynamic Parameters and Reaction Energetics
Key thermodynamic parameters that can be determined through computational studies include:
Enthalpy of Reaction (ΔH) : This parameter represents the heat absorbed or released during a reaction. It is calculated from the total electronic energies of the optimized molecular structures.
Activation Energy (Ea or ΔG‡) : This is the energy barrier that must be overcome for a reaction to occur and is crucial for understanding reaction kinetics. nih.gov Computational methods can model the transition state structures along a reaction pathway, and the energy difference between the transition state and the reactants provides the activation energy. researchgate.netrsc.org For related cycloaddition reactions, activation Gibbs free energies have been computed to predict the most favored reaction pathways. rsc.orgpku.edu.cn
For a molecule like this compound, computational studies could model its synthetic pathway, for instance, by examining the energetics of the key bond-forming steps. The stability of intermediates and the height of transition state barriers can be calculated to predict reaction outcomes and optimize reaction conditions. researchgate.netresearchgate.net For example, DFT calculations have been used to study the stability of substituted cyclobutanes and the reaction barriers for their ring-opening, providing insights into their kinetic favorability. researchgate.net The choice of functional and basis set, such as B3LYP or M06-2X with basis sets like 6-31G(d) or def2-TZVP, is critical for the accuracy of these predictions. nih.govresearchgate.net
| Thermodynamic Parameter | Description | Typical Computational Method | Significance in Research |
|---|---|---|---|
| ΔG (Gibbs Free Energy) | Indicates the spontaneity of a reaction. | DFT, CBS-QB3 rsc.org | Predicts reaction feasibility and equilibrium position. |
| ΔH (Enthalpy) | Heat released or absorbed during a reaction at constant pressure. | DFT nih.gov | Characterizes the reaction as exothermic or endothermic. |
| ΔS (Entropy) | Measure of the change in disorder of a system. | DFT (from vibrational analysis) | Contributes to the overall Gibbs free energy, especially at higher temperatures. |
| Ea / ΔG‡ (Activation Energy) | The minimum energy required to initiate a chemical reaction. | DFT (Transition State Search) researchgate.netnih.gov | Determines the rate of the reaction; a lower barrier means a faster reaction. |
Solvation Models in Computational Studies
Solvation plays a critical role in chemical reactions and molecular properties, making its accurate representation essential in computational studies. fiveable.me Solvation models are computational methods used to account for the effects of a solvent on a solute, such as this compound. wikipedia.org These models are broadly categorized into two main types: explicit and implicit models. fiveable.mearxiv.org
Explicit Solvent Models involve representing individual solvent molecules in the simulation. fiveable.me This approach provides a detailed, atomistic description of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive due to the large number of particles involved. fiveable.mearxiv.orgnih.gov
Implicit Solvent Models (or continuum models) treat the solvent as a continuous, structureless medium with averaged properties, such as a specific dielectric constant (ε). fiveable.mefiveable.me This simplification significantly reduces the computational cost, allowing for the simulation of larger systems and longer timescales. fiveable.meacs.org These models are widely used to calculate solvation free energies (ΔGsolv) and to study solvent effects on reaction mechanisms and molecular conformations. fiveable.meacs.org
Several popular implicit solvation models are used in computational chemistry:
Polarizable Continuum Model (PCM) : This widely used model creates a cavity in the dielectric continuum based on the solute's shape and calculates the electrostatic interactions between the solute and the solvent. fiveable.mecore.ac.uk The Integral Equation Formalism (IEF-PCM) is a common variant. researchgate.net
Solvation Model based on Density (SMD) : The SMD model is a universal solvation model where the solvation free energy is determined based on the solute's electron density. wikipedia.orgacs.org It often provides better agreement with experimental data compared to other implicit models. acs.org
Conductor-like Screening Model (COSMO) : In this model, the solute is placed in a virtual conductor, which simplifies the calculation of the polarization charges on the cavity surface. nih.gov A variation, COSMO-RS, uses these results to predict thermodynamic properties in liquid mixtures with high accuracy. wikipedia.org
The choice of model depends on the specific research question and available computational resources, with hybrid models that combine explicit and implicit approaches also being an option. fiveable.me
| Model Type | Specific Model | Principle | Advantages | Limitations |
|---|---|---|---|---|
| Explicit | - (e.g., TIP3P, SPC/E for water) | Individual solvent molecules are simulated. fiveable.me | High accuracy, detailed solute-solvent interactions (e.g., hydrogen bonds). fiveable.me | Very high computational cost, limited system size and simulation time. fiveable.mearxiv.org |
| Implicit (Continuum) | PCM (Polarizable Continuum Model) | Solvent is a continuous dielectric medium; solute is in a cavity. fiveable.mecore.ac.uk | Reduced computational cost, good for electrostatic effects. fiveable.me | Lacks specific interactions like hydrogen bonding. acs.org |
| SMD (Solvation Model based on Density) | Calculates solvation energy based on the solute's full electron density. wikipedia.org | Often shows better agreement with experimental data. acs.org | Apolar contribution can still be challenging to predict accurately. acs.org | |
| COSMO (Conductor-like Screening Model) | Simplifies electrostatics by treating the solvent as a conductor. nih.gov | Computationally efficient, forms the basis for advanced models like COSMO-RS. wikipedia.org | Similar limitations to other continuum models regarding specific interactions. |
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is an indispensable tool in synthetic chemistry for both the assessment of compound purity and the separation of complex mixtures, including isomers. moravek.comalwsci.com For a compound such as this compound, several chromatographic techniques are essential for its characterization and quality control. mastelf.comlcms.cz
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical and chemical industries. moravek.commastelf.com
Purity Assessment : Reverse-phase HPLC (RP-HPLC) is the most common mode used for purity determination. americanpharmaceuticalreview.com In this method, the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Impurities are separated based on their differential partitioning between the two phases, and their levels can be quantified using detectors like UV-Vis or mass spectrometry (MS). alwsci.comamericanpharmaceuticalreview.com Gradient elution is often employed to resolve complex mixtures effectively. lcms.cz
Separation of Isomers : HPLC with specialized chiral stationary phases (CSPs) is a powerful method for separating enantiomers. mdpi.com Polysaccharide-based columns are widely used for this purpose. mdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. mdpi.com
Gas Chromatography (GC) , frequently coupled with a Mass Spectrometer (GC-MS), is another vital technique, particularly for volatile compounds. dss.go.th
Purity Assessment : For GC analysis, the polarity of this compound, due to its amino group, may necessitate derivatization to increase its volatility and thermal stability. Silylation reagents, such as MTBSTFA, are commonly used to replace active hydrogens on amino groups, improving chromatographic behavior. GC-MS provides excellent separation and definitive identification of impurities based on their mass spectra. dss.go.th
Separation of Isomers : Chiral GC columns, often incorporating cyclodextrin derivatives, are used to separate enantiomers of volatile compounds. lcms.cznih.gov The technique offers high resolution and is effective for the enantiomeric analysis of ketones and amines. lcms.cz
These chromatographic methods are fundamental for ensuring the chemical and stereoisomeric purity of synthesized compounds like this compound, which is critical for its use in further research and development. moravek.comalwsci.com
| Technique | Primary Application | Stationary Phase Example | Key Considerations for the Target Compound |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, quantification of impurities. moravek.com | C18 (Octadecylsilane) | Standard method for purity profiling. Requires a suitable UV chromophore or MS detection. americanpharmaceuticalreview.com |
| Chiral HPLC | Separation of enantiomers. mdpi.com | Polysaccharide-based (e.g., cellulose or amylose derivatives) mdpi.com | Essential for resolving and quantifying the enantiomeric excess (ee). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities. dss.go.th | Polysiloxane-based (e.g., DB-5ms) | Derivatization (e.g., silylation) is likely required to analyze the polar amine. |
| Chiral GC | Separation of volatile enantiomers. lcms.cz | Cyclodextrin derivatives lcms.cz | High-resolution method for enantiomeric separation if the derivatized compound is suitable. |
Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature
Initial searches for the chemical compound "this compound" have yielded no specific results in publicly accessible scientific databases and literature. This suggests that the compound may be a novel chemical entity that has not yet been synthesized, or that research concerning its synthesis and applications has not been published in the open literature.
While information exists for structurally similar compounds, such as "4-Amino-1-(3-methylcyclobutyl)butan-2-one" and "4-Amino-1-(1-methylcyclopropyl)butan-1-one," a direct correspondence to the requested compound, "this compound," cannot be established from the available data. The specific placement of the methyl group on the cyclobutyl ring and the position of the carbonyl group are critical structural features that dictate the chemical properties and potential applications of a molecule. Therefore, information regarding related compounds cannot be accurately extrapolated to the specific molecule .
Due to the absence of specific research on "this compound," it is not possible to provide a detailed and scientifically accurate article on its applications in chemical synthesis research as outlined. The requested sections on its role as a key intermediate, a chiral building block, a precursor for advanced materials, or in the design of ligands for catalysis cannot be addressed without published scientific evidence.
Further investigation into proprietary chemical libraries or unpublished research may be necessary to obtain information on this specific compound. At present, the scientific community has not publicly disclosed any data regarding the synthesis or utility of "this compound."
Emerging Research Avenues
Innovations in Synthetic Strategies for the Compound
Currently, there is no specific established synthetic route for 4-Amino-1-(1-methylcyclobutyl)butan-2-one in the scientific literature. However, established methodologies for the synthesis of β-amino ketones can be adapted and optimized for its production.
One of the most promising approaches is the Mannich reaction , a three-component condensation of an aldehyde, a primary or secondary amine, and a ketone. rsc.orgwikipedia.org For the synthesis of the target compound, a potential pathway could involve the reaction of 1-methylcyclobutyl methyl ketone, formaldehyde, and ammonia (B1221849) or a suitable ammonia equivalent.
Another viable strategy is the reductive amination of a corresponding β-keto acid or β-keto ester. acs.orgresearchgate.net This would involve the synthesis of a precursor molecule, 1-(1-methylcyclobutyl)-4-oxobutanoic acid or its ester, followed by amination in the presence of a reducing agent.
The Gabriel synthesis offers a classic and reliable method for introducing a primary amine. wikipedia.orglibretexts.orgbyjus.com This would entail the alkylation of potassium phthalimide (B116566) with a suitable halo-ketone precursor, such as 4-bromo-1-(1-methylcyclobutyl)butan-2-one, followed by hydrazinolysis to release the primary amine. nrochemistry.comorgoreview.com
Furthermore, the hydroamination of ynones presents a modern, metal-free approach to β-amino ketones. researchgate.net This would require the synthesis of an alkynone precursor, 1-(1-methylcyclobutyl)but-3-yn-2-one, which could then undergo a reductive hydroamination reaction.
A key challenge in these synthetic approaches would be the preparation of the 1-methylcyclobutyl-containing starting materials. A plausible route to such precursors could begin with the Grignard reaction of cyclobutanone (B123998) with methylmagnesium bromide to form 1-methylcyclobutanol, a known compound. chemicalbook.com This alcohol could then be further functionalized to the required ketone or halo-ketone starting materials.
| Synthetic Strategy | Key Reactants | Potential Advantages |
| Mannich Reaction | 1-methylcyclobutyl methyl ketone, formaldehyde, ammonia | Atom economy, one-pot procedure |
| Reductive Amination | 1-(1-methylcyclobutyl)-4-oxobutanoic acid/ester, ammonia | Potential for stereocontrol |
| Gabriel Synthesis | 4-bromo-1-(1-methylcyclobutyl)butan-2-one, potassium phthalimide | High yields, avoids over-alkylation |
| Hydroamination of Ynones | 1-(1-methylcyclobutyl)but-3-yn-2-one, amine source | Mild, metal-free conditions |
Unexplored Reactivity Patterns and Novel Transformations
The bifunctional nature of this compound opens up avenues for exploring its reactivity. The interplay between the amino and ketone groups, as well as the strained cyclobutane (B1203170) ring, could lead to novel chemical transformations.
Intramolecular Cyclization: β-amino ketones are known to be versatile intermediates that can undergo intramolecular cyclization reactions to form various heterocyclic compounds. fiveable.me Depending on the reaction conditions, this compound could potentially be a precursor to substituted piperidines or other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
Ring-Opening Reactions: The cyclobutane ring, while more stable than cyclopropane (B1198618), is still subject to ring-opening reactions under certain conditions, particularly when activated by adjacent functional groups. pharmaguideline.comchemistryviews.org The presence of the ketone could facilitate such reactions, potentially leading to the formation of linear or macrocyclic structures that would be difficult to synthesize through other means. acs.org
Derivatization of the Amino and Ketone Groups: The primary amine and the ketone carbonyl group serve as handles for a wide array of chemical modifications. The amine can be acylated, alkylated, or used in the formation of imines and enamines. The ketone can undergo reduction, oxidation, or be involved in aldol-type condensations and other carbon-carbon bond-forming reactions. These derivatizations would allow for the systematic exploration of the chemical space around the core structure.
Advanced Computational Modeling for Reaction Prediction and Design
In the absence of experimental data, computational chemistry can provide valuable insights into the synthesis and reactivity of this compound.
Reaction Outcome Prediction: Modern machine learning algorithms can predict the outcomes of organic reactions. neurips.ccrsc.org By training on large databases of known reactions, these models can suggest plausible products for a given set of reactants and conditions. acs.orgmit.edunih.gov Such tools could be used to evaluate the feasibility of the proposed synthetic routes and identify potential side products.
Mechanism and Reactivity Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the mechanisms of potential reactions involving the target compound. These calculations can provide information on transition state energies, reaction barriers, and thermodynamic stability of intermediates and products, thus guiding the design of experiments to favor desired transformations, such as selective cyclizations or ring-openings. arxiv.org
Development of Libraries of Structurally Related Compounds
The structural core of this compound is an excellent starting point for the development of a chemical library for screening in drug discovery and materials science.
Combinatorial Synthesis: The proposed synthetic routes, particularly the Mannich reaction, are amenable to combinatorial approaches. researchgate.net By varying the ketone, aldehyde, and amine components, a diverse library of related β-amino ketones can be generated. For example, by replacing 1-methylcyclobutyl methyl ketone with other substituted cyclobutyl ketones, or by using different aldehydes and amines, a wide range of structural analogues can be synthesized.
Scaffold Decoration: Starting from a common intermediate, such as this compound, a library can be built by performing a variety of reactions on the amino and ketone functionalities. This "scaffold decoration" approach allows for the systematic exploration of the structure-activity relationship (SAR) of the compound class.
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis and evaluation of a library of compounds based on the this compound scaffold can be significantly accelerated through the use of modern automation technologies.
High-Throughput Screening (HTS): Once a library of compounds is synthesized, their biological activity or material properties can be rapidly assessed using HTS techniques. sygnaturediscovery.comnih.gov HTS allows for the testing of thousands of compounds in a short period, enabling the efficient identification of "hits" with desired properties. bmglabtech.comnih.govdrugtargetreview.com The integration of automated synthesis and HTS creates a closed-loop discovery cycle, where the results of the screening can inform the design and synthesis of the next generation of compounds.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-1-(1-methylcyclobutyl)butan-2-one, and how can reaction yields be improved?
The synthesis of structurally similar ketones (e.g., 4-(cyclopropylamino)butan-2-one) often employs reductive amination or nucleophilic substitution of a pre-functionalized cyclobutane intermediate . To optimize yields:
- Use high-pressure hydrogenation with palladium catalysts for reductive amination.
- Employ microwave-assisted synthesis to reduce reaction times and side products.
- Monitor reaction progress via HPLC or GC-MS to identify bottlenecks (e.g., unreacted starting materials).
Q. How should researchers approach the structural characterization of this compound?
Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic methods:
- NMR : Assign peaks via , , and 2D experiments (COSY, HSQC) to confirm the methylcyclobutyl and amino groups.
- FT-IR : Verify the ketone carbonyl stretch (~1700 cm) and amine N-H stretch (~3300 cm).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
Q. What safety protocols are critical when handling this compound in the lab?
Refer to safety data sheets (SDS) of analogous amines and ketones (e.g., 4-(Butylamino)-1-butanol ):
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.
- Store under inert gas (N) to prevent oxidation.
- Neutralize spills with dilute acetic acid before disposal.
Q. How can researchers troubleshoot purification challenges for this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar impurities.
- Recrystallization : Test solvents like ethanol/water mixtures for optimal crystal formation.
- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Accelerated stability studies : Incubate samples at 40–60°C and pH 3–9, then analyze degradation via HPLC-UV or LC-MS .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions.
- Identify degradation products (e.g., oxidation of the amine group) with HRMS/MS fragmentation patterns .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model interactions with catalytic surfaces (e.g., Pd or Ru catalysts) to optimize reaction conditions .
Q. What mechanistic insights can be gained from isotopic labeling (e.g., 15N^{15}N15N) in reaction studies?
- Track the fate of the amino group during reactions (e.g., reductive amination) using -labeled precursors.
- Analyze isotopic enrichment via NMR or isotope-ratio mass spectrometry to confirm retention or transfer of the labeled atom.
Q. How can researchers assess the compound’s potential biological activity?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or dehydrogenases) using fluorescence-based protocols .
- Molecular docking : Screen against protein databases (PDB) to predict binding affinities.
- In vitro cytotoxicity : Use cell viability assays (MTT or resazurin) on relevant cell lines.
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Flow chemistry : Improve heat/mass transfer for exothermic reactions.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
